![molecular formula C11H18N2O5 B2796307 Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate CAS No. 2229668-47-5](/img/structure/B2796307.png)
Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is a chemical compound with the CAS Number: 2229668-47-5 . It has a molecular weight of 258.27 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+ . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : A study by Dobrev, Benin, and Nechev (1992) explored the α-amidoalkylation of ambident nucleophiles, including tert-butyl esters and morpholinone derivatives. This research contributes to the understanding of the stereochemical course of reactions involving tert-butyl esters (Dobrev, A., Benin, V., & Nechev, L., 1992).
Intermolecular Interactions : Petrov et al. (2013) investigated the acid-base interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and various nitrogen-containing bases, including morpholine. This study is significant for understanding the intermolecular transfer of protons in such systems (Petrov, O., Kuz’mina, E., Maizlish, V., & Rodionov, A., 2013).
Crystallography and DFT Calculations : Yang et al. (2021) conducted a study on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, focusing on its synthesis, single crystal X-ray analysis, and DFT calculations. This research offers insights into the stability of molecular structures and molecular conformations (Yang, Z.-P., Cai, X., Chen, J., Shi, Y., Huang, P., Chai, H., & Zhao, C., 2021).
Novel Synthesis Methods : D’hooghe, Vanlangendonck, Törnroos, and de Kimpe (2006) developed a novel synthesis of cis-3,5-disubstituted morpholine derivatives. This advancement in synthesis methods has potential applications in various chemical processes (D’hooghe, M., Vanlangendonck, T., Törnroos, K., & de Kimpe, N., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards if the compound is ingested, comes into contact with skin, or if its dust is inhaled . Precautionary statements include measures to take in handling and storage, first aid measures, and disposal considerations .
Zukünftige Richtungen
The future directions for research and applications of Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate are not specified in the retrieved data. It’s worth noting that the tert-butyl group is commonly used in organic and organometallic molecules, suggesting potential applications in these areas .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRMOLYMVDCQD-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOCC1/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

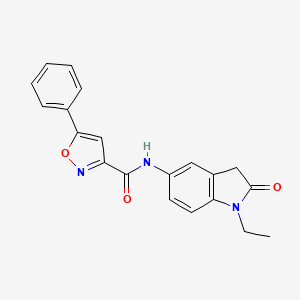
![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)
amine](/img/structure/B2796227.png)
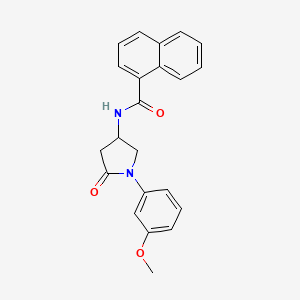

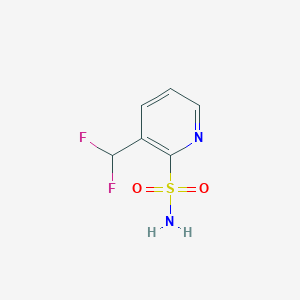
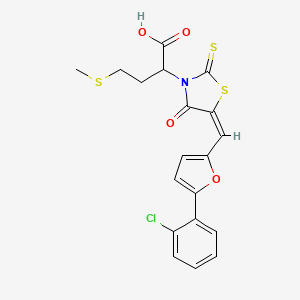
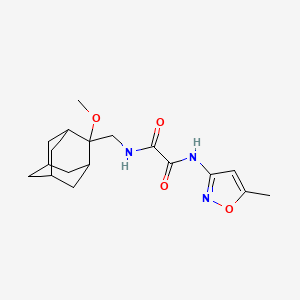


![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
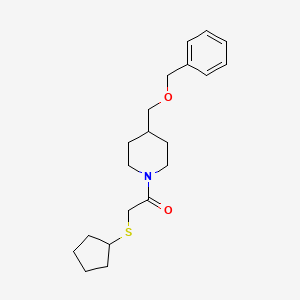
![N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796246.png)